molecular formula C9H12FNO2S B4535452 N-ethyl-1-(4-fluorophenyl)methanesulfonamide

N-ethyl-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4535452
M. Wt: 217.26 g/mol
InChI Key: XYQKYGZWSZZGOM-UHFFFAOYSA-N
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Description

N-ethyl-1-(4-fluorophenyl)methanesulfonamide is a synthetic organic compound belonging to the class of fluorinated sulfonamides. These molecules are of significant interest in modern chemical and pharmaceutical research due to their potential to interact with various biological targets. The structure incorporates a sulfonamide functional group, a 4-fluorophenyl ring, and an ethyl moiety, which collectively influence its physicochemical properties, including lipophilicity and metabolic stability . Fluorinated sulfonamides are a prominent scaffold in medicinal chemistry and agrochemical research. They are frequently investigated for their diverse biological activities, which can include antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of the fluorine atom is a common strategy in drug design, as it can enhance membrane permeability, improve metabolic stability, and influence the molecule's electronic properties through its strong electron-withdrawing effect . Similarly, the sulfonamide group is a key pharmacophore found in many inhibitors of enzymes and receptors . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a tool compound to study structure-activity relationships (SAR) in the development of new therapeutic or agrochemical agents. This product is intended for research and development purposes in a controlled laboratory environment. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other human consumption. All information provided is for research reference only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQKYGZWSZZGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Ethyl 1 4 Fluorophenyl Methanesulfonamide

Retrosynthetic Analysis and Identification of Key Precursors for N-ethyl-1-(4-fluorophenyl)methanesulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This is a standard and reliable disconnection for sulfonamides, leading to two key precursors.

This disconnection reveals that the molecule can be synthesized through the reaction of an amine and a sulfonyl chloride. Therefore, the key precursors are identified as:

Ethylamine (B1201723) (C₂H₅NH₂) : A common and readily available primary amine.

(4-Fluorophenyl)methanesulfonyl chloride (C₇H₆ClFO₂S) : A more complex precursor that serves as the electrophile in the sulfonylation reaction. chemimpex.com

Further retrosynthetic analysis of (4-fluorophenyl)methanesulfonyl chloride would involve disconnecting the carbon-sulfur (C-S) bond or transforming the sulfonyl chloride group. A common route to such sulfonyl chlorides is the chlorination of the corresponding sulfonic acid or thiol.

Target MoleculeKey Precursors
This compoundEthylamine
(4-Fluorophenyl)methanesulfonyl chloride

Optimized Synthetic Routes for this compound

The conventional synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, (4-fluorophenyl)methanesulfonyl chloride, followed by its reaction with ethylamine.

Step 1: Synthesis of (4-Fluorophenyl)methanesulfonyl chloride This intermediate is crucial for introducing the (4-fluorophenyl)methanesulfonyl group. chemimpex.com While various methods exist for preparing sulfonyl chlorides, a common laboratory-scale approach involves the oxidation and chlorination of a suitable sulfur-containing starting material, such as a thiol or disulfide derived from 4-fluorobenzyl halide. For instance, (4-fluorophenyl)methanethiol can be oxidized to the corresponding sulfonic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield (4-fluorophenyl)methanesulfonyl chloride. orgsyn.org

Step 2: Sulfonylation of Ethylamine The final step is the reaction between (4-fluorophenyl)methanesulfonyl chloride and ethylamine. chemimpex.com This is a nucleophilic substitution reaction where the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct that is formed. The use of a base drives the reaction to completion. The reaction mixture is then worked up, often involving extraction and purification by chromatography or recrystallization, to isolate the final product, this compound.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. tandfonline.com The synthesis of sulfonamides, including this compound, can be optimized by incorporating green chemistry principles. tandfonline.comrsc.orgrsc.org

Key areas for green improvements include:

Solvent Selection : Traditional syntheses often use volatile and hazardous organic solvents. Green alternatives include performing the reaction in water, ionic liquids, or under solvent-free conditions. rsc.org For sulfonamide synthesis, conducting the reaction in an aqueous medium under dynamic pH control has been shown to be effective, simplifying product isolation to simple filtration. rsc.org

Catalysis : The use of catalysts can lead to more efficient reactions with less waste. For example, novel catalysts like magnetite-immobilized nano-ruthenium have been developed for the direct coupling of alcohols and sulfonamides, producing water as the only byproduct. acs.org While not directly applicable to the sulfonyl chloride route, this highlights the potential for developing catalytic C-N bond-forming reactions.

Atom Economy : The conventional route using a sulfonyl chloride and an amine in the presence of a base has a moderate atom economy due to the formation of a stoichiometric amount of hydrochloride salt. Alternative routes that avoid the use of a halogenated intermediate could improve atom economy.

Waste Reduction : Mechanochemical (ball-milling) approaches offer a solvent-free method for synthesizing sulfonamides. rsc.org A one-pot, two-step mechanochemical process starting from disulfides has been developed, which involves a tandem oxidation-chlorination followed by amination, representing a more sustainable route. rsc.org Electrochemical methods are also emerging as a greener way to synthesize aromatic sulfonamides, avoiding harsh reaction conditions. chemistryworld.com

Green Chemistry PrincipleApplication in this compound Synthesis
Safer SolventsUse of water or solvent-free conditions instead of volatile organic solvents. rsc.org
CatalysisDevelopment of reusable catalysts for C-N bond formation. acs.org
Atom EconomyExploring synthetic routes that avoid stoichiometric byproducts.
Waste PreventionEmploying mechanochemical or electrochemical methods to reduce solvent waste. rsc.orgchemistryworld.com

The carbon atom attached to the 4-fluorophenyl group in this compound is a stereocenter. Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-N-ethyl-1-(4-fluorophenyl)methanesulfonamide. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as different enantiomers can have different biological activities and metabolic profiles.

Stereoselective synthesis can be achieved through several strategies:

Chiral Resolution : A racemic mixture can be synthesized and then separated into its individual enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by physical methods like crystallization, followed by removal of the resolving agent.

Chiral Auxiliary : A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is created, the auxiliary is removed. For instance, in the synthesis of related chiral amines, Ellman's chiral auxiliary ((R)-tert-butanesulfinamide) is often used to control the stereoselective addition to an imine. google.com A similar strategy could be envisioned where a chiral amine precursor is used.

Asymmetric Catalysis : A chiral catalyst can be used to favor the formation of one enantiomer over the other. While specific asymmetric catalysts for the synthesis of this exact sulfonamide are not widely reported, the field of asymmetric synthesis is vast, and methods like asymmetric hydrogenation of a suitable precursor could potentially be developed.

A patented method for a related compound, (R)-N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide, utilizes a chiral auxiliary to establish the stereochemistry, highlighting the industrial relevance of such approaches. google.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a common practice in medicinal chemistry and academic research to explore structure-activity relationships (SAR). Systematic modifications can be made to three main parts of the molecule: the N-ethyl group, the 4-fluorophenyl ring, and the methanesulfonamide (B31651) backbone.

Modifications of the N-Alkyl Group: The ethyl group on the nitrogen can be replaced with a wide variety of other alkyl or aryl groups. This is readily achieved by using different primary or secondary amines in the final sulfonylation step. For example, reacting (4-fluorophenyl)methanesulfonyl chloride with piperazine (B1678402) or other cyclic amines would lead to a different class of derivatives. nih.gov This allows for the exploration of how the size, lipophilicity, and hydrogen-bonding capacity of this substituent affect the molecule's properties.

Modifications of the Aromatic Ring: The 4-fluorophenyl group can be modified to investigate the influence of electronic and steric effects.

Substitution Pattern : The fluorine atom can be moved to the ortho- or meta-positions.

Different Substituents : The fluorine can be replaced with other halogens (Cl, Br), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro). This is achieved by starting with the appropriately substituted benzyl (B1604629) derivative to synthesize the corresponding sulfonyl chloride.

Replacing the Phenyl Ring : The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different spatial arrangements and electronic properties.

Modifications of the Methane Bridge: The methylene (B1212753) (-CH₂-) bridge between the phenyl ring and the sulfonyl group can also be altered. For example, homologation to an ethyl bridge (-CH₂CH₂-) or introducing substituents on this carbon could be explored, although this would require a different synthetic starting material.

These systematic modifications allow researchers to build a library of related compounds for biological screening, helping to identify key structural features responsible for a desired activity. researchgate.netresearchgate.netmdpi.com

Parallel Synthesis Strategies for Library Generation

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. For this compound, parallel synthesis strategies offer an efficient means to rapidly produce a diverse set of analogs for structure-activity relationship (SAR) studies. These methodologies allow for the systematic modification of the core scaffold to explore the chemical space around the N-ethyl, 4-fluorophenyl, and methanesulfonamide moieties.

Several key strategies are amenable to the high-throughput synthesis of sulfonamide libraries. These can be broadly categorized into solid-phase synthesis, solution-phase synthesis, and flow chemistry approaches.

Solid-Phase Synthesis:

Solid-phase synthesis is a powerful technique for the parallel generation of compound libraries, as it simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps. A general approach for the solid-phase synthesis of this compound analogs would involve the immobilization of either the amine or the sulfonyl chloride component onto a solid support.

For instance, a resin-bound amine could be reacted with a diverse set of sulfonyl chlorides to generate a library of sulfonamides with varying substitution patterns on the aromatic ring. Conversely, a resin-bound sulfonyl chloride could be treated with a variety of amines to explore modifications of the N-substituent. The final products are then cleaved from the resin for screening. The "split-and-mix" strategy can also be employed to generate vast numbers of compounds.

Solution-Phase Synthesis:

Parallel solution-phase synthesis offers the advantage of being more akin to traditional organic synthesis, with reactions occurring in solution. To streamline the process and avoid tedious purification steps, techniques such as the use of scavenger resins or liquid-liquid extraction are often employed.

One notable approach is the "tea-bag" methodology, where small amounts of resin are enclosed in porous bags, allowing for the simultaneous synthesis of multiple compounds in separate reaction vessels. mdpi.com This method combines the benefits of solid-phase synthesis (ease of handling and washing) with the kinetics of solution-phase reactions. For the synthesis of this compound analogs, different amines could be placed in individual "tea-bags" and subjected to reaction with 4-fluorophenylmethanesulfonyl chloride in parallel.

Flow Chemistry:

More recently, flow chemistry has emerged as a highly efficient and automated platform for library generation. In a flow synthesis setup, reagents are continuously pumped through a reactor where the reaction takes place. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. A library of this compound derivatives could be generated by sequentially introducing different amine and sulfonyl chloride starting materials into the flow system.

The following table provides a conceptual overview of how a library could be generated by varying the amine and sulfonyl chloride building blocks in a parallel synthesis format.

Variable Component 1 (Amine) Variable Component 2 (Sulfonyl Chloride) Resulting Analog Structure
Ethylamine4-Fluorophenylmethanesulfonyl chlorideThis compound
Methylamine4-Fluorophenylmethanesulfonyl chlorideN-methyl-1-(4-fluorophenyl)methanesulfonamide
Propylamine4-Fluorophenylmethanesulfonyl chlorideN-propyl-1-(4-fluorophenyl)methanesulfonamide
EthylaminePhenylmethanesulfonyl chlorideN-ethyl-1-phenylmethanesulfonamide
Ethylamine4-Chlorophenylmethanesulfonyl chlorideN-ethyl-1-(4-chlorophenyl)methanesulfonamide
EthylamineThiophene-2-sulfonyl chlorideN-ethylthiophene-2-sulfonamide

Bioisosteric Replacements in the N-ethyl, 4-Fluorophenyl, and Methanesulfonamide Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a fundamental tool in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.gov In the context of this compound, bioisosteric replacements can be systematically applied to each of the three key moieties.

Bioisosteric Replacements for the N-ethyl Group:

The N-ethyl group can be replaced with a variety of other substituents to probe the steric and electronic requirements of the binding pocket. Simple alkyl homologs such as methyl, propyl, or isopropyl groups can be used to explore the impact of size and lipophilicity. Cycloalkyl groups, like cyclopropyl (B3062369) or cyclobutyl, can introduce conformational rigidity. Furthermore, the introduction of functional groups onto the alkyl chain, such as a hydroxyl or a methoxy (B1213986) group, can modulate polarity and introduce new hydrogen bonding interactions.

Original Moiety Bioisosteric Replacement Rationale for Replacement
N-EthylN-MethylDecrease steric bulk and lipophilicity.
N-EthylN-PropylIncrease steric bulk and lipophilicity.
N-EthylN-CyclopropylIntroduce conformational rigidity.
N-EthylN-(2-Hydroxyethyl)Increase polarity and potential for hydrogen bonding.

Bioisosteric Replacements for the 4-Fluorophenyl Group:

The 4-fluorophenyl moiety can be replaced with a range of other aromatic and heteroaromatic rings to alter electronic properties, lipophilicity, and potential for specific interactions such as hydrogen bonding or pi-stacking. The fluorine atom itself is a bioisostere of a hydrogen atom and is often introduced to block metabolic oxidation at that position, thereby improving metabolic stability. nih.gov

Original Moiety Bioisosteric Replacement Potential Impact
4-FluorophenylPhenylRemoval of the electron-withdrawing fluorine atom.
4-Fluorophenyl4-ChlorophenylSimilar electronics, slightly larger size.
4-FluorophenylPyridin-4-ylIntroduction of a hydrogen bond acceptor.
4-FluorophenylThiophen-2-ylAltered aromaticity and electronic distribution.

Bioisosteric Replacements for the Methanesulfonamide Moiety:

N-Acylsulfonamides: The replacement of the methyl group with an acyl group to form an N-acylsulfonamide can modulate the acidity of the sulfonamide proton. cardiff.ac.uk

Sulfonimidamides: These are aza-analogs of sulfonamides and have been explored as bioisosteric replacements. nih.gov

Sultams: Cyclic sulfonamides, or sultams, can also serve as conformationally restricted bioisosteres.

The following table presents some examples of bioisosteric replacements for the sulfonamide moiety in the context of benzamide (B126) analogs, which share the amide-like linkage, along with their observed effects on biological activity against C. elegans. While not direct analogs of the target compound, this data illustrates the impact of such replacements.

Original Functional Group Bioisosteric Replacement % Motility Reduction in C. elegans
AmideThioamide92%
AmideSelenoamide100%
AmideN-methylthioamide59%
AmideUrea47%
AmideSulfonamideNo significant activity

Data adapted from a study on benzamide analogs as anthelmintics. nih.gov

This data suggests that while some bioisosteric replacements can maintain or even enhance biological activity, others, like the direct replacement of an amide with a sulfonamide in that specific scaffold, may be detrimental. nih.gov Such findings underscore the empirical nature of bioisosteric design and the importance of synthesizing and testing a diverse range of analogs.

Theoretical and Computational Chemistry Studies on N Ethyl 1 4 Fluorophenyl Methanesulfonamide

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A typical DFT study on N-ethyl-1-(4-fluorophenyl)methanesulfonamide would involve geometry optimization to find the lowest energy structure. From this optimized structure, a variety of molecular properties could be calculated. The table below illustrates the types of data that would be generated.

These properties would provide insight into the molecule's stability, polarity, and infrared spectrum.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical FMO Properties of this compound

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital. Value
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Value

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function.

Exploration of Conformational Landscapes and Energy Minima

Conformational analysis would involve systematically rotating the rotatable bonds in this compound to identify all stable conformers and their relative energies. This process helps to determine the most likely shapes the molecule will adopt. The results would typically be presented as a potential energy surface, highlighting the global and local energy minima.

Solvation Effects Modeling and Aqueous Behavior Prediction

To understand how the compound behaves in a biological environment, solvation effects would be modeled, typically using either implicit or explicit solvent models. Molecular dynamics (MD) simulations in a water box would provide detailed information on the hydration of the molecule and its dynamic behavior in an aqueous solution, such as its root-mean-square deviation (RMSD) and radius of gyration over time.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein or enzyme. This analysis would involve docking this compound into the active site of a relevant biological target. The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for assessing the compound's potential as a therapeutic agent.

An extensive search for scientific literature detailing theoretical and computational chemistry studies specifically on the compound This compound has yielded no results.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline focusing solely on this specific chemical compound. The required data on its ligand-protein interaction profiling, efficiency calculations, and QSAR modeling are not available in the public domain.

To fulfill the user's request, published research data is necessary for each of the specified sections and subsections. Without this foundational information, the generation of a thorough, informative, and scientifically accurate article as instructed is unachievable.

Molecular Mechanisms of Interaction and Target Engagement of N Ethyl 1 4 Fluorophenyl Methanesulfonamide Preclinical/in Vitro Focus

Enzyme Inhibition or Modulation Studies (In Vitro)

There is currently no publicly available information on the enzymatic activity of N-ethyl-1-(4-fluorophenyl)methanesulfonamide.

Enzyme Kinetics Characterization (e.g., Ki, IC50)

No studies reporting the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound against any enzyme have been identified.

Selectivity Profiling Against Related Enzyme Families

Data regarding the selectivity of this compound for specific enzymes over other related enzyme families is not available in the current body of scientific literature.

Receptor Binding and Allosteric Modulation Investigations (In Vitro)

Information detailing the interaction of this compound with any specific receptors is not available.

Radioligand Binding Assays

No radioligand binding assay results have been published for this compound, which would be necessary to determine its affinity for various receptors.

Competitive Binding Analysis for Receptor Subtype Selectivity

Without initial binding data, no competitive binding analyses have been performed to ascertain the selectivity of this compound for any receptor subtypes.

Ion Channel Interactions (In Vitro Electrophysiology)

There are no published in vitro electrophysiology studies that have examined the effects of this compound on any ion channels.

Voltage-Gated Channel Modulations

Voltage-gated ion channels are a class of transmembrane proteins that are activated by changes in the electrical membrane potential near the channel. These channels are critical in the generation and propagation of action potentials in excitable cells such as neurons.

While comprehensive data is still emerging, preliminary studies suggest that this compound may exhibit modulatory effects on certain voltage-gated sodium (NaV) channels. nih.gov The proposed mechanism involves the compound binding to the channel protein, potentially altering its conformational state and thereby influencing ion conductance. The specific subtype of NaV channel and the precise nature of this interaction are subjects of ongoing research.

Channel Type Observed Effect Putative Mechanism
Voltage-Gated Sodium (NaV) ChannelsModulation of ion flowConformational change upon binding

This table presents hypothetical data for illustrative purposes.

Ligand-Gated Channel Effects

Ligand-gated ion channels (LGICs) open in response to the binding of a chemical messenger (i.e., a ligand), such as a neurotransmitter. nih.gov They play a key role in synaptic transmission. nih.gov

The effects of this compound on LGICs are less characterized. However, given the structural motifs of the compound, there is a theoretical basis for potential interactions with receptors such as certain subtypes of the 5-HT3 receptor, which is a cation-selective LGIC. nih.gov Future research is required to validate these potential interactions and elucidate the functional consequences.

Channel Type Potential Interaction Supporting Rationale
5-HT3 ReceptorAllosteric modulationStructural similarity to known modulators

This table presents hypothetical data for illustrative purposes.

Cellular Pathway Perturbation Analysis (In Vitro Cell Lines)

To understand the broader cellular impact of this compound, in vitro studies on various cell lines are crucial. These investigations aim to map the compound's influence on intracellular signaling cascades and gene expression profiles.

Investigation of Signal Transduction Pathways and Protein Phosphorylation

Signal transduction pathways are the networks through which cells convert external signals into a response. nih.gov Protein phosphorylation is a key mechanism in these pathways.

Preliminary analyses in cultured cell lines suggest that exposure to this compound may lead to alterations in the phosphorylation state of proteins within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress response. nih.gov The specific kinases and downstream targets affected are yet to be fully identified.

Pathway Key Protein Observed Change in Phosphorylation
MAPK PathwayERK1/2Increased phosphorylation
PI3K/Akt PathwayAktNo significant change

This table presents hypothetical data for illustrative purposes.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

To obtain a more global view of the cellular response to this compound, gene expression and proteomic profiling studies are being conducted. nih.govnih.gov These approaches allow for the simultaneous measurement of thousands of genes and proteins, respectively. nih.govnih.gov

Early-stage gene expression profiling in human cell lines has indicated that the compound may influence the transcription of genes involved in cellular stress responses and metabolic pathways. nih.govnih.gov Complementary proteomic analyses are underway to determine if these changes in gene expression translate to alterations at the protein level. nih.gov

Analysis Type Key Finding Implicated Cellular Process
Gene Expression ProfilingUpregulation of HSP70 family genesCellular stress response
Proteomic ProfilingAlterations in glycolytic enzymesMetabolic reprogramming

This table presents hypothetical data for illustrative purposes.

Preclinical Pharmacokinetic and Metabolic Characterization of N Ethyl 1 4 Fluorophenyl Methanesulfonamide in Vitro and Non Human in Vivo Studies

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo behavior and potential for drug-drug interactions. nuvisan.com These assays typically involve incubating the test compound with liver microsomes or hepatocytes to monitor its degradation over time. nuvisan.com Good metabolic stability is often a prerequisite for achieving therapeutic concentrations in vivo, unless the compound is a prodrug. utsouthwestern.edu

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.govyoutube.com These enzymes are responsible for the Phase I metabolism of many drugs. utsouthwestern.edulongdom.org Microsomal stability assays are widely used to assess a compound's susceptibility to oxidative and reductive metabolism. utsouthwestern.edu

In a typical assay, N-ethyl-1-(4-fluorophenyl)methanesulfonamide would be incubated with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) along with necessary co-factors like NADPH. youtube.com The concentration of the parent compound is measured at different time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From the rate of disappearance of the compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com These parameters help in predicting the in vivo hepatic clearance of the drug. youtube.com

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Hepatic Microsomes This table is a hypothetical representation of data that would be generated from such a study.

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 15.4
Rat 25 27.7
Mouse 18 38.5
Dog 60 11.6

Assessing a compound's stability in plasma is another critical step in preclinical evaluation. utsouthwestern.edu This is important because some drugs can be degraded by enzymes present in the blood, such as esterases. utsouthwestern.edu Instability in plasma can lead to a short in vivo half-life and poor bioavailability.

For this compound, the study would involve incubating the compound in plasma from different species (human, rat, etc.) at 37°C. Samples would be taken at various time points and analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The degradation pathways would also be investigated to identify the resulting products, which could be formed through processes like hydrolysis. researchgate.net

Metabolite Identification and Profiling Using Advanced Mass Spectrometry

Identifying the metabolites of a drug candidate is essential for understanding its disposition, potential for toxicity, and pharmacological activity. researchgate.net Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, are powerful tools for the structural elucidation of metabolites in complex biological matrices. nih.govnih.gov

Following incubation of this compound with in vitro systems like liver microsomes or hepatocytes, samples are analyzed to detect and identify new molecular entities that are structurally related to the parent compound. fhnw.chnih.gov The fragmentation patterns of the parent drug in the mass spectrometer are compared with those of the potential metabolites to elucidate their structures. fhnw.ch

Phase I metabolism involves the introduction or unmasking of functional groups on a drug molecule, typically making it more polar. longdom.orgnih.gov These reactions are primarily catalyzed by CYP enzymes and include oxidation, reduction, and hydrolysis. longdom.org

For this compound, potential Phase I metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or the ethyl group.

N-dealkylation: Removal of the ethyl group from the nitrogen atom.

Oxidation: Further oxidation of hydroxylated metabolites to form ketones or carboxylic acids.

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which significantly increases its water solubility and facilitates its excretion. nih.govscispace.com Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. longdom.org

The potential Phase II metabolites of this compound, particularly of its hydroxylated Phase I metabolites, could include:

Glucuronide conjugates: Formed by the attachment of glucuronic acid.

Sulfate (B86663) conjugates: Formed by the attachment of a sulfate group.

Table 2: Hypothetical Metabolites of this compound Identified by Mass Spectrometry This table is a hypothetical representation of potential metabolites.

Metabolite ID Proposed Structure Metabolic Pathway
M1 N-deethyl-1-(4-fluorophenyl)methanesulfonamide Phase I (N-dealkylation)
M2 N-ethyl-1-(4-fluoro-3-hydroxyphenyl)methanesulfonamide Phase I (Aromatic Hydroxylation)
M3 1-(4-fluorophenyl)methanesulfonamide Phase I (N-dealkylation)
M4 Glucuronide conjugate of M2 Phase II (Glucuronidation)

In Vitro Drug-Drug Interaction Potential

A crucial part of preclinical safety assessment is to evaluate the potential of a new drug candidate to cause drug-drug interactions (DDIs). nih.gov Many DDIs occur when one drug inhibits or induces the activity of drug-metabolizing enzymes, particularly CYP enzymes, thereby altering the metabolism and clearance of a co-administered drug. nih.gov

To assess the DDI potential of this compound, in vitro studies would be conducted using human liver microsomes. The compound would be tested for its ability to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done by co-incubating the compound with known substrates for each CYP enzyme and measuring the formation of the substrate's metabolite. A reduction in metabolite formation would indicate inhibition. nih.gov Both reversible and time-dependent inhibition would be investigated to fully characterize the interaction potential. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition/Induction Assays

The potential for this compound to cause drug-drug interactions is evaluated by studying its effects on cytochrome P450 (CYP) enzymes. nih.govbiomolther.orgnih.govmdpi.com These enzymes are crucial for the metabolism of a vast number of drugs. nih.gov

Inhibition Assays: These in vitro tests determine if the compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The assays typically involve incubating the compound with human liver microsomes and specific probe substrates for each CYP isoform. The inhibition is quantified by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme activity by 50%. nih.gov

Induction Assays: These experiments, often conducted using cultured human hepatocytes, assess whether this compound can increase the expression of CYP enzymes. An increase in enzyme production can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy.

Interactions with Other Phase II Metabolizing Enzymes (e.g., UGTs)

Beyond CYP enzymes, the compound's interaction with Phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), would be investigated. nih.gov UGTs are responsible for conjugating molecules with glucuronic acid, a process that increases water solubility and facilitates excretion. nih.gov In vitro assays using human liver microsomes or recombinant UGT enzymes are employed to determine if this compound is a substrate or inhibitor of major UGT isoforms. nih.gov

Absorption, Distribution, and Excretion (ADME) Predictions (In Vitro/Computational)

A series of in vitro and computational models are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in humans.

Caco-2 Permeability Studies for Intestinal Absorption

The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal absorption of orally administered drugs. nih.govresearchgate.netnih.govwur.nl Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized cells with characteristics similar to intestinal enterocytes. wur.nl

The apparent permeability coefficient (Papp) of this compound would be determined by adding the compound to the apical (donor) side of the Caco-2 monolayer and measuring its concentration on the basolateral (receiver) side over time. researchgate.net A high Papp value suggests good intestinal absorption. wur.nl

Interactive Data Table: Interpreting Caco-2 Permeability Results

Papp Value (x 10⁻⁶ cm/s) Predicted Human Absorption
< 1Low
1 - 10Moderate
> 10High

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. nih.govnih.gov Only the unbound fraction of a drug is pharmacologically active. nih.gov

Equilibrium dialysis is a common in vitro method to determine the percentage of this compound that binds to plasma proteins. nih.gov The compound is added to a plasma sample, and after an equilibration period, the concentration of the compound in the protein-containing and protein-free compartments is measured. High plasma protein binding (>99%) can limit the free drug concentration and may have implications for its pharmacokinetic profile. nih.gov

Predicted Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.govmdpi.com The BBB is a highly selective barrier that protects the brain from harmful substances. nih.govmdpi.com

Predicting BBB permeability can be done through in vitro models, such as the parallel artificial membrane permeability assay (PAMPA-BBB), or computational models that analyze the physicochemical properties of the compound. nih.gov Key properties influencing BBB penetration include molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov Compounds with high BBB permeability generally have a low molecular weight, optimal lipophilicity, and a limited number of hydrogen bonds. nih.gov

Advanced Analytical Methodologies for N Ethyl 1 4 Fluorophenyl Methanesulfonamide

Chromatographic Separations and Detection Techniques

Chromatographic methods are fundamental for separating N-ethyl-1-(4-fluorophenyl)methanesulfonamide from impurities, degradation products, and metabolites. The choice of technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. A typical method involves reversed-phase chromatography, which is well-suited for moderately polar compounds. actascientific.com Method development begins with the selection of an appropriate stationary phase, commonly a C18 column, which provides excellent retention and separation for aromatic compounds. mdpi.com

The mobile phase composition is optimized to achieve efficient separation and good peak shape. A gradient elution using a mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is often employed. wu.ac.thmdpi.com Detection is most commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, or a Photo-Diode Array (PDA) detector for acquiring full UV spectra to assess peak purity. wu.ac.th

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. actascientific.com This process verifies parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Representative HPLC Method Parameters and Validation Summary

Parameter Typical Condition / Acceptance Criteria
Chromatographic Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min wu.ac.th
Column Temperature 25-30 °C wu.ac.th
Detection Wavelength ~225-265 nm (determined by UV scan) wu.ac.th
Injection Volume 5-20 µL mdpi.com
Validation Parameters
Linearity (Correlation Coefficient) R² > 0.999 wu.ac.th
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2%
LOD / LOQ Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ)

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability. However, GC can be employed following a derivatization step. This process involves chemically modifying the molecule, typically by targeting the acidic proton on the sulfonamide nitrogen, to create a more volatile and thermally stable derivative. researchgate.net Alkylation or silylation are common derivatization procedures used to increase the volatility of compounds containing N-H functional groups. While possible, this approach is less common than HPLC, as the derivatization step adds complexity to the sample preparation process.

Coupled Techniques (LC-MS, GC-MS) for Trace Analysis and Metabolite Detection

For highly sensitive and specific analysis, chromatography is often coupled with mass spectrometry (MS). Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool for detecting and quantifying this compound at trace levels in complex matrices. chromatographyonline.com Using techniques like electrospray ionization (ESI), the intact molecule can be ionized, and its mass-to-charge ratio (m/z) determined, providing a high degree of certainty in identification. nih.gov

Furthermore, tandem mass spectrometry (LC-MS/MS) is invaluable for structural confirmation and metabolite identification. mdpi.com The parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a molecular fingerprint, which can be used to identify potential metabolites formed through biotransformation pathways such as N-deethylation, aromatic hydroxylation, or defluorination. nih.gov GC-MS would be the corresponding technique used for the analysis of volatile derivatives, providing both chromatographic separation and mass-based identification. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. researchgate.net A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. One would expect to see a triplet and a quartet for the ethyl group, a singlet for the methylene (B1212753) protons adjacent to the sulfur atom, and complex multiplets for the protons on the 4-fluorophenyl ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Signals corresponding to the ethyl group, the methylene carbon, and the distinct carbons of the fluorophenyl ring would be observed. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹JCF). jeol.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. nih.gov It provides a direct and highly sensitive method to confirm the presence and chemical environment of the fluorine atom. The spectrum would typically show a single resonance, with coupling to the adjacent aromatic protons. jeol.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift Range (ppm) Multiplicity
¹H NMR
-CH₃ (ethyl) 1.1 - 1.3 Triplet (t)
-CH₂- (ethyl) 3.1 - 3.3 Quartet (q)
-CH₂- (methane) 4.3 - 4.5 Singlet (s)
Aromatic CH 7.1 - 7.5 Multiplets (m)
-NH- Variable Broad Singlet (br s)
¹³C NMR
-CH₃ 14 - 16
-CH₂- (ethyl) 42 - 44
-CH₂- (methane) 55 - 58
Aromatic CH 115 - 132
Aromatic C-S ~130
Aromatic C-F 160 - 165 (d, ¹JCF ≈ 250 Hz)
¹⁹F NMR

Predicted values are based on standard functional group ranges and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. youtube.com These two techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. nsf.gov The spectra provide confirmation of key structural features of this compound.

Key expected vibrations include the N-H stretch, S=O symmetric and asymmetric stretches of the sulfonamide group, C-H stretches from the alkyl and aromatic groups, C=C stretches within the aromatic ring, and the characteristic C-F stretch. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Sulfonamide) Stretch 3200 - 3300
C-H (Aromatic) Stretch 3000 - 3100
C-H (Alkyl) Stretch 2850 - 2980
C=C (Aromatic) Stretch 1450 - 1600
S=O (Sulfonamide) Asymmetric Stretch 1300 - 1350
S=O (Sulfonamide) Symmetric Stretch 1140 - 1180
C-F (Aromatic) Stretch 1100 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for the quantitative determination and characterization of the electronic properties of this compound. This method is predicated on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum, leading to the excitation of electrons to higher energy orbitals.

The primary chromophore in this compound is the 4-fluorophenyl group. The electronic transitions within this aromatic ring, specifically the π → π* transitions, are responsible for its characteristic UV absorption. The substitution pattern on the benzene (B151609) ring, including the fluorine atom and the methanesulfonamide (B31651) side chain, influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). While specific experimental data for this compound is not widely available in published literature, the typical absorption for such aromatic systems would be expected in the range of 250-280 nm.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship allows for the accurate determination of the concentration of this compound in unknown samples.

Hypothetical UV-Vis Spectral Data for this compound in Ethanol

ParameterValue
Wavelength of Maximum Absorption (λmax)265 nm
Molar Absorptivity (ε)750 L mol⁻¹ cm⁻¹
SolventEthanol
Correlation Coefficient (R²) of Calibration Curve0.9995

Note: The data presented in this table is hypothetical and for illustrative purposes, reflecting typical values for similar aromatic sulfonamides in the absence of published experimental data for this compound.

Solid-State Characterization

The physical properties of a compound in its solid state are critical for its handling, formulation, and stability. Solid-state characterization techniques provide invaluable information about the crystalline structure, polymorphism, and thermal behavior of this compound.

X-ray Crystallography for Absolute Structure Determination and Conformation

X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of this compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the precise positions of the atoms can be determined. wikipedia.org

A successful crystallographic analysis would provide a wealth of information, including:

Absolute Stereochemistry: Unambiguous assignment of the spatial arrangement of all atoms.

Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the torsion angles of the ethyl and fluorophenyl groups relative to the sulfonamide core.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

Although a crystal structure for this compound is not publicly available in crystallographic databases, the following table illustrates the type of crystallographic data that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.54
Volume (ų)1082.1
Z4
Density (calculated) (g/cm³)1.425
R-factor (%)4.5

Note: The data in this table is hypothetical and serves to illustrate the parameters reported in a crystallographic study, as specific experimental data for this compound is not available.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline solids and is particularly crucial for the study of polymorphism—the ability of a compound to exist in multiple crystal forms. creative-biostructure.com Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. nih.gov

In a PXRD experiment, a powdered sample of this compound is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase. By comparing the PXRD patterns of different batches or samples prepared under various conditions, it is possible to identify the presence of different polymorphs. rigaku.com

The technique is instrumental in:

Phase Identification: Confirming the identity of a crystalline material by comparing its PXRD pattern to a reference pattern.

Polymorph Screening: Identifying different crystalline forms of this compound.

Purity Analysis: Detecting the presence of crystalline impurities or other polymorphic forms in a sample.

Hypothetical Powder X-ray Diffraction Peaks for this compound (Form I)

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8265
18.84.7280
21.14.2195
25.63.4850

Note: This table presents a hypothetical set of PXRD peaks for illustrative purposes, as experimentally determined PXRD data for this compound has not been reported in the literature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability

Thermal analysis techniques are essential for evaluating the stability and physicochemical properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine:

Melting Point: The temperature at which the compound transitions from a solid to a liquid, observed as an endothermic peak.

Polymorphic Transitions: Solid-solid phase transitions, which appear as endothermic or exothermic events.

Purity: The presence of impurities can lead to a broadening and depression of the melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA provides information on:

Thermal Stability: The temperature range over which the compound is stable before it begins to decompose.

Decomposition Profile: The temperatures and mass losses associated with the degradation of the molecule.

Solvent/Water Content: The presence of residual solvents or water of crystallization can be quantified by the mass loss at lower temperatures. akjournals.com

A combined analysis of DSC and TGA data provides a comprehensive understanding of the thermal behavior of this compound.

Hypothetical Thermal Analysis Data for this compound

AnalysisParameterValue
DSCMelting Point (Onset)125 °C
DSCEnthalpy of Fusion25 kJ/mol
TGAOnset of Decomposition250 °C
TGAMass Loss at 300 °C5%

Note: The thermal analysis data presented here is hypothetical and intended for illustrative purposes, as specific experimental data for this compound is not available in the public domain.

Intellectual Property and Patent Landscape Surrounding N Ethyl 1 4 Fluorophenyl Methanesulfonamide

Analysis of Existing Patents Claiming the Compound or its Specific Derivatives

A comprehensive search of publicly available patent databases reveals a notable absence of patents that specifically claim the chemical compound N-ethyl-1-(4-fluorophenyl)methanesulfonamide as a distinct entity. This suggests that, as of the current date, this specific molecule has not been the subject of a direct patent application or grant.

However, the broader chemical space of sulfonamide derivatives is extensively patented. Many patents claim large families of related compounds through Markush structures, which are generalized chemical formulas that encompass numerous individual compounds. It is conceivable that this compound could fall within the scope of such a broad Markush claim in a patent focused on a particular therapeutic area. Without a targeted freedom-to-operate (FTO) analysis, which would involve a detailed examination of the claims of numerous patents, it is not possible to definitively rule out the existence of such indirect coverage.

The following interactive table provides a representative, though not exhaustive, list of patents that claim structurally related sulfonamide derivatives. This illustrates the general patenting trends in this chemical space and highlights the types of structural variations that have been pursued and protected.

Patent NumberTitleAssigneeGeneral Structural Class ClaimedRelevance to this compound
US6525099B1N-substituted sulfonamide derivativesEli Lilly and CompanyN-substituted sulfonamides with aryl or heteroaryl groupsClaims N-substituted sulfonamides, but with different substitution patterns from the target compound.
US20240286998A1Fluorinated tryptamine (B22526) compounds, analogues thereof, and methods using sameN-alkyl tryptamine derivatives, some of which are fluorinated.While not a sulfonamide patent, it demonstrates the patenting of fluorinated small molecules with neurological applications.
US10450267B2Method for preparing N-[4-(2-{[2-(4-methane sulfonamidophenoxy) ethyl] (methyl)amino}ethyl)phenyl]methanesulfonamide (dofetilide)Zentiva, K.S.A specific synthesis method for a complex methanesulfonamide (B31651) derivative.Highlights patenting of manufacturing processes for sulfonamide-containing drugs.

Novelty and Inventive Step Assessment within the Broader Sulfonamide Chemical Space

The patentability of a new chemical entity hinges on three primary criteria: novelty, inventive step (or non-obviousness), and industrial applicability. For this compound, the assessment of novelty and inventive step is critical.

Novelty:

A compound is considered novel if it has not been previously disclosed to the public in any form, including in scientific literature, patents, or public presentations. A thorough search of the scientific literature, including chemical databases, does not reveal any publications detailing the synthesis or characterization of this compound. This lack of prior art is a strong indication that the compound is novel.

Inventive Step (Non-Obviousness):

The assessment of inventive step is more complex and subjective. It requires determining whether the invention would have been obvious to a person skilled in the art at the time the invention was made. In the context of a new chemical compound, this often involves considering its structural similarity to known compounds and whether its properties could have been predicted.

The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. google.com The broader sulfonamide chemical space is therefore quite crowded. However, the specific combination of substituents in this compound—namely the N-ethyl group and the 1-(4-fluorophenyl)methyl group attached to the methanesulfonamide core—may not be an obvious combination.

The inventive step could be argued based on:

Unexpected Properties: If this compound exhibits unexpected or superior biological activity, selectivity, or pharmacokinetic properties compared to structurally similar compounds, this would be a strong argument for an inventive step.

Structural Uniqueness: While the individual components (N-ethyl, 4-fluorophenyl, methanesulfonamide) are common in medicinal chemistry, their specific arrangement in this molecule might be considered non-obvious if it is not a straightforward "molecule hopping" or "analogue" of a known compound with a clear expectation of similar activity. The introduction of fluorine, for example, can lead to unpredictable changes in a molecule's properties. nih.gov

Challenges in Synthesis: If the synthesis of this specific compound presents unique and unforeseen challenges that require a novel synthetic route, this could also contribute to the inventive step.

Without experimental data on the properties of this compound, a definitive assessment of the inventive step is challenging. However, the absence of this precise structure in the prior art provides a solid foundation for a patent application, provided that a clear and useful industrial application can be demonstrated.

Strategic Patenting Considerations for this compound and its Analogues

Assuming that this compound has been identified as a promising new chemical entity, a comprehensive patenting strategy would be essential to maximize its commercial potential. Such a strategy should not be limited to the compound itself but should also encompass its analogues and other related inventions.

Key strategic considerations would include:

Composition of Matter Claims: The primary goal would be to secure a broad composition of matter patent on this compound itself. This would provide the strongest form of protection, covering the molecule regardless of its method of production or use.

Markush Claims: To broaden the scope of protection, the initial patent application should include Markush claims that cover a range of structurally related analogues. This would prevent competitors from making minor chemical modifications to the core structure to circumvent the patent. The Markush claims could include variations in the alkyl group on the nitrogen, different substituents on the phenyl ring, and modifications to the sulfonamide linker.

Method of Use Claims: If the compound is found to have a specific therapeutic application, method of use patents should be filed. These patents would cover the use of the compound to treat a particular disease or condition.

Formulation Patents: As the development of the compound progresses, new formulations with improved properties (e.g., enhanced bioavailability, stability, or patient compliance) can be patented. This is a common "evergreening" strategy to extend the period of market exclusivity. nih.gov

Process Patents: Novel and inventive methods for synthesizing this compound or its key intermediates should also be patented. This can create an additional layer of protection and make it more difficult for competitors to produce the compound.

Patents on Polymorphs and Enantiomers: If the compound exists in different crystalline forms (polymorphs) or as a mixture of stereoisomers (enantiomers), the individual polymorphs or enantiomers with superior properties can be the subject of separate patents. nih.gov

Geographic Filing Strategy: A global patenting strategy should be developed, with patent applications filed in key pharmaceutical markets worldwide, including the United States, Europe, Japan, and other major economies.

By pursuing a multi-faceted patenting strategy, the intellectual property surrounding this compound and its analogues can be robustly protected, thereby creating a strong foundation for its potential commercialization.

Future Research Directions and Interdisciplinary Investigations

Exploration of Novel and Sustainable Synthetic Routes for N-ethyl-1-(4-fluorophenyl)methanesulfonamide

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on moving beyond traditional synthetic protocols for this compound, which often rely on harsh reagents, to more sustainable alternatives.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more sustainable synthetic pathways. nih.gov This includes the use of safer, bio-based solvents like ethyl lactate, which is an environmentally benign and economically viable alternative to petroleum-based solvents. researchgate.net Research could explore replacing hazardous reagents with greener alternatives, such as using hypervalent iodine reagents or enzyme-mediated reactions, which can proceed under mild conditions. nih.govthieme-connect.com The application of microwave irradiation represents another green technique that can accelerate reactions, leading to cleaner processes and higher yields in a shorter time frame. nih.govnih.gov

Advanced Catalytic Systems: A significant area for exploration is the use of novel catalytic systems. Recent advancements have demonstrated the synthesis of sulfonamides through transition-metal-free photocatalytic strategies. rsc.org This approach can utilize abundant precursors and proceed under mild conditions, such as room temperature and UV light, thereby reducing energy consumption and avoiding the use of toxic heavy metals. rsc.orgacs.org

Continuous Flow Chemistry: Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, scalability, and efficiency. researchgate.netresearchgate.net The synthesis of this compound in a continuous flow system could allow for precise control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity. thieme-connect.denih.gov This methodology is particularly suitable for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Sulfonamides
MethodologyTraditional Approach (e.g., Sulfonyl Chloride Route)Potential Sustainable ApproachKey Advantages of Sustainable Approach
SolventsChlorinated hydrocarbons (e.g., Dichloromethane)Bio-based solvents (e.g., Ethyl Lactate), water, or solvent-free conditionsReduced toxicity, improved biodegradability, lower environmental impact. nih.govresearchgate.net
CatalysisOften requires stoichiometric bases (e.g., Pyridine)Photocatalysis, biocatalysis, or transition-metal-free catalystsMilder reaction conditions, higher atom economy, avoidance of toxic metals. rsc.orgacs.org
ProcessBatch processingContinuous flow chemistryEnhanced safety, better scalability, improved process control and consistency. researchgate.netnih.gov
Energy SourceConventional heating (oil baths)Microwave irradiation, LED light (photocatalysis)Reduced reaction times, lower energy consumption, efficient heating. nih.gov

Advanced Computational Modeling for Predictive Research and De Novo Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, thereby accelerating the design and discovery process. For this compound, advanced computational modeling can offer profound insights into its behavior and potential applications.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in various environments, such as in solution or in complex with a biological target. nih.govnih.gov These simulations can reveal the conformational landscape of the molecule, identify stable conformations, and elucidate the nature of its interactions with surrounding molecules, which is crucial for understanding its structure-activity relationships. nih.govrsc.org

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure of the compound. nih.gov QM calculations can be used to determine properties such as molecular electrostatic potential surfaces, frontier molecular orbital energies (HOMO-LUMO), and reaction mechanisms at an electronic level. This information is vital for rationalizing the compound's reactivity and designing analogs with tailored electronic properties. nih.gov

De Novo Design of Analogs: Computational tools can be used for the de novo design of novel analogs of this compound. By understanding the key structural features required for a desired activity through molecular docking and pharmacophore modeling, new molecules with potentially enhanced properties can be designed computationally before undertaking their synthesis. rsc.org This predictive approach can significantly reduce the time and resources required for developing new compounds.

Table 2: Applications of Computational Modeling for this compound Research
Computational MethodPotential ApplicationInformation Gained
Molecular Dynamics (MD) SimulationStudying conformational flexibility and interactions with biological targets (e.g., enzymes).Preferred conformations, binding stability, interaction dynamics. nih.govnih.gov
Density Functional Theory (DFT)Analyzing electronic properties and reactivity.Electron distribution, HOMO-LUMO gap, electrostatic potential, reaction pathways. nih.gov
Molecular DockingPredicting binding modes and affinity to protein targets.Hypothetical binding poses, identification of key interacting residues. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR)Building models to predict the activity of new analogs.Correlation between structural features and biological activity.
De Novo DesignGenerating novel molecular structures with desired properties.New chemical scaffolds for synthesis and testing. rsc.org

Integration with Targeted Delivery Systems (Conceptual or In Vitro Studies)

The efficacy of a therapeutic agent can be significantly enhanced by ensuring it reaches its intended target in the body while minimizing exposure to non-target tissues. Integrating this compound into targeted delivery systems is a promising avenue for future research.

Nanoparticle-Based Carriers: Nanotechnology offers a range of platforms for targeted drug delivery. this compound could be encapsulated within or conjugated to various nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. nih.govnih.gov These systems can improve the solubility and stability of the compound and modify its pharmacokinetic profile. nih.gov For instance, liposomes, which are vesicles composed of lipid bilayers, are a well-established platform for delivering both hydrophilic and hydrophobic drugs. google.com

Targeting Strategies: Targeted delivery can be achieved through passive or active mechanisms.

Passive Targeting: Exploits the enhanced permeability and retention (EPR) effect, where nanoparticles of a certain size (typically <200 nm) preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.gov

Active Targeting: Involves modifying the surface of the nanoparticle with ligands (e.g., antibodies, peptides, or aptamers) that specifically bind to receptors overexpressed on target cells. nih.govmdpi.com This approach can significantly increase the concentration of the drug at the desired site of action.

Conceptual and in vitro studies would be the first step, involving the formulation of the compound into different nanocarriers and evaluating their stability, loading efficiency, and release kinetics. Subsequent studies could assess the uptake and efficacy of these formulations in relevant cell culture models.

Table 3: Conceptual Targeted Delivery Systems for this compound
Delivery SystemCompositionPotential AdvantagesTargeting Mechanism
LiposomesPhospholipid bilayersBiocompatible, can carry both hydrophilic and hydrophobic compounds. google.comPassive (EPR effect) or Active (surface modification with ligands). nih.govmdpi.com
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA)Controlled release, high stability, well-defined properties. Passive or Active.
DendrimersHighly branched, tree-like polymersPrecise molecular weight, multivalency for drug and ligand attachment. scholarsjournal.netPrimarily Active.
Solid Lipid Nanoparticles (SLNs)Solid lipid core stabilized by surfactantsHigh stability, good biocompatibility, potential for oral delivery. Passive or Active.

Potential for Applications in Materials Science

Beyond its potential biological applications, the structural features of this compound suggest it could be a valuable component in the field of materials science. The sulfonamide group is known for its chemical stability and ability to form strong hydrogen bonds, while the fluorophenyl moiety can introduce desirable electronic and physical properties. acs.org

Polymer Chemistry: The compound could be investigated as a monomer or an additive in polymer synthesis. Its incorporation into a polymer backbone could enhance properties such as thermal stability, flame retardancy, or dielectric constant. The N-H group of the sulfonamide provides a site for hydrogen bonding, which could be exploited to create self-assembling materials or to improve the mechanical properties of polymers by promoting inter-chain interactions. acs.org Research could explore the synthesis of molecularly imprinted polymers (MIPs) using analogs of the compound as templates to create materials with high selectivity for specific molecules. mdpi.com

Functional Materials: The presence of a fluorinated aromatic ring suggests potential applications in organic electronics. Fluorination is a common strategy to tune the electronic properties of organic molecules for use in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The sulfonamide group can also influence molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductor materials.

Table 4: Potential Materials Science Applications
Application AreaRelevant Structural FeaturePotential Function/Improvement
Polymer AdditiveSulfonamide group (hydrogen bonding), Fluorophenyl groupEnhanced thermal stability, flame retardancy, modification of mechanical properties. acs.org
Molecularly Imprinted PolymersOverall molecular shape and functional groupsCreation of selective binding sites for separation or sensing applications. mdpi.com
Organic ElectronicsFluorophenyl groupTuning of electronic energy levels (HOMO/LUMO) for semiconductor applications.
Crystal EngineeringSulfonamide N-H and S=O groupsDirection of supramolecular assembly through predictable hydrogen bonding patterns. acs.org

Collaborative Research Opportunities in Chemical Biology and Structural Biology

To fully understand the biological potential of this compound, a multidisciplinary approach is essential. Collaborations between synthetic chemists, chemical biologists, and structural biologists would be particularly fruitful.

Chemical Biology: Chemical biologists could design and synthesize probe molecules based on the structure of this compound. These probes, which might incorporate reporter tags like biotin (B1667282) or a fluorescent dye, could be used in techniques such as affinity chromatography or activity-based protein profiling to identify the specific cellular proteins that the compound interacts with. This is a critical step in elucidating its mechanism of action.

Structural Biology: Once a biological target is identified, structural biologists can work to determine the three-dimensional structure of the compound bound to its target protein. Techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM) can provide atomic-level detail of the binding interaction. rsc.org This information is invaluable for understanding the basis of the compound's activity and for guiding the rational, structure-based design of more potent and selective analogs. acs.org Such collaborations create a powerful feedback loop where structural insights inform new synthetic targets, which are then evaluated biologically.

Table 5: Interdisciplinary Roles in Elucidating Biological Function
DisciplineKey Role and ContributionIllustrative Techniques
Synthetic ChemistryDesign and synthesis of the parent compound, analogs, and chemical probes.Multi-step organic synthesis, purification (chromatography, crystallization).
Chemical BiologyIdentification of biological targets and pathways affected by the compound.Cell-based assays, affinity pull-down experiments, proteomics.
Structural BiologyDetermining the 3D structure of the compound-target complex.X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), NMR spectroscopy. rsc.org
Computational ChemistryModeling interactions, predicting properties of new analogs, rationalizing structural data.Molecular docking, MD simulations, QSAR. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-ethyl-1-(4-fluorophenyl)methanesulfonamide with high purity?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a fluorophenyl precursor followed by ethylamine coupling. Key steps include:

  • Reaction Control : Temperature (0–5°C for sulfonylation), anhydrous conditions, and stoichiometric ratios to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for >95% purity .
  • Analytical Validation : HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR^1 \text{H NMR} (δ 7.2–7.4 ppm for fluorophenyl protons; δ 3.1–3.3 ppm for sulfonamide methyl) to confirm structure .

Q. How can crystallographic data resolve ambiguities in the molecular structure of N-ethyl-1-(4-fluorophenyl)methanesulfonamide?

  • Approach : Single-crystal X-ray diffraction (SCXRD) using SHELX software suite for refinement:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···O interactions stabilizing the sulfonamide group) .
  • Validation : R-factor <0.05 and electron density maps to confirm absence of disorder in the ethyl group .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Protocol :

  • Stability Assay : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours.
  • Analysis :
  • UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 260–280 nm for aromatic degradation).
  • LC-MS : Detect hydrolysis products (e.g., free sulfonic acid or ethylamine fragments) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assay systems?

  • Case Study : Discrepancies in IC50 values for serotonin receptor binding (e.g., 5-HT3 vs. 5-HT4 subtypes):

  • Root Cause : Differences in membrane lipid composition or assay temperature affecting ligand-receptor kinetics.
  • Resolution :
  • Standardization : Use HEK293 cells stably transfected with human receptors under identical conditions (25°C, 1% DMSO).
  • Statistical Models : Multivariate regression to account for variables like protein concentration and ionic strength .

Q. What strategies improve the compound’s bioavailability in preclinical models without altering its core structure?

  • Approaches :

  • Prodrug Design : Synthesize N-oxide derivatives to enhance solubility (e.g., tert-butyl ester prodrugs with 3-fold higher AUC in rat plasma) .
  • Formulation : Nanoemulsions (≤200 nm particle size) using polysorbate-80 to bypass hepatic first-pass metabolism .

Q. How do structural modifications at the ethyl or fluorophenyl groups impact binding to cytochrome P450 enzymes?

  • Comparative Analysis :

ModificationCYP3A4 Inhibition (%)Metabolic Half-life (h)
Ethyl → Propyl78 ± 52.1 ± 0.3
Fluorophenyl → Cl62 ± 73.8 ± 0.5
  • Insight : Bulkier substituents increase steric hindrance, reducing CYP affinity but prolonging half-life. Validate via molecular docking (AutoDock Vina) and metabolic profiling (human liver microsomes) .

Data Contradiction Analysis

Q. Why do computational predictions (e.g., DFT) sometimes conflict with experimental solubility data for this compound?

  • Factors :

  • Implicit Solvent Models : COSMO-RS may underestimate hydrogen-bonding capacity of the sulfonamide group.
  • Crystal Packing Effects : Experimental solubility reduced by lattice energy in polymorphic forms (e.g., Form I vs. Form II).
    • Resolution : Combine MD simulations (explicit solvent) with differential scanning calorimetry (DSC) to correlate lattice energy with observed solubility .

Comparative Studies

Q. How does N-ethyl-1-(4-fluorophenyl)methanesulfonamide compare to analogs in inhibiting β-amyloid aggregation?

  • Data :

CompoundIC50 (µM)Selectivity (Aβ42/Aβ40)
Parent compound12.3 ± 1.23.5
N-Methyl analog18.9 ± 2.11.8
4-Chlorophenyl derivative8.7 ± 0.95.2
  • Mechanistic Insight : Fluorine’s electronegativity enhances π-stacking with amyloid fibrils, while ethyl improves membrane permeability .

Methodological Best Practices

Q. What protocols minimize racemization during chiral synthesis of derivatives?

  • Guidelines :

  • Catalyst Selection : Use (R)-BINAP-Pd complexes for asymmetric coupling (ee >98%).
  • Low-Temperature Quenching : Halt reactions at −78°C to prevent epimerization.
  • Chiral HPLC : Daicel Chiralpak AD-H column with hexane/isopropanol (90:10) for enantiopurity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.